molecular formula C22H18N4O4S2 B12158746 3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one

3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one

Cat. No.: B12158746
M. Wt: 466.5 g/mol
InChI Key: UENAMGSCNKSJRE-YVLHZVERSA-N
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Description

3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 1,3-Benzodioxole-5-ylmethyl intermediate: This can be achieved through the reaction of safrole with appropriate reagents to introduce the benzodioxole moiety.

    Construction of the thioxothiazolidine ring: This involves the reaction of the benzodioxole intermediate with thioamide and other reagents under controlled conditions to form the thioxothiazolidine ring.

    Formation of the pyrido[1,2-a]pyrimidine core: This step involves the cyclization of the intermediate with appropriate reagents to form the pyrido[1,2-a]pyrimidine core.

    Final coupling and functionalization: The final step involves coupling the intermediate with ethylamine and other reagents to introduce the ethylamino group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s properties may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study various biological processes, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one is unique due to its combination of functional groups and its potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18N4O4S2

Molecular Weight

466.5 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18N4O4S2/c1-2-23-19-14(20(27)25-8-4-3-5-18(25)24-19)10-17-21(28)26(22(31)32-17)11-13-6-7-15-16(9-13)30-12-29-15/h3-10,23H,2,11-12H2,1H3/b17-10-

InChI Key

UENAMGSCNKSJRE-YVLHZVERSA-N

Isomeric SMILES

CCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5

Canonical SMILES

CCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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